2-Bromo-1H-imidazole
Overview
Description
2-Bromo-1H-imidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Mechanism of Action
Target of Action
2-Bromo-1H-imidazole is an organic chemical synthesis intermediate Imidazoles, in general, are known to be key components in functional molecules used in a diverse range of applications .
Mode of Action
It’s known that imidazoles interact with their targets through the formation of bonds during the synthesis of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Biochemical Pathways
Imidazoles are known to be involved in a variety of biochemical pathways due to their presence in many functional molecules .
Result of Action
Imidazoles are known to be key components in functional molecules that are used in a diverse range of applications .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1H-imidazole typically involves the bromination of imidazole. One common method is the direct bromination of imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise addition of reagents and efficient heat management, resulting in higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.
Major Products:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Imidazole.
Scientific Research Applications
2-Bromo-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and antimicrobial agents.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals, dyes, and functional materials for electronic and optical applications.
Comparison with Similar Compounds
2-Chloro-1H-imidazole: Similar to 2-Bromo-1H-imidazole but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different biological activities due to the difference in halogen size and electronegativity.
2-Iodo-1H-imidazole: Contains an iodine atom instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
1H-Imidazole: The parent compound without any halogen substitution. It serves as a fundamental building block for various derivatives.
Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity in biological systems. Additionally, the bromine atom can be selectively replaced by other functional groups, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-bromo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHRGVJWDJDYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378316 | |
Record name | 2-Bromo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-56-4 | |
Record name | 2-Bromo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding solvent effects on the properties of 2-Bromo-1H-imidazole-4,5-dicarbonitrile?
A: A study by [] delves into the crucial role of solvents in shaping the molecular, electronic, and dynamical properties of this compound-4,5-dicarbonitrile. [] This research highlights how different solvents can influence the compound's thermodynamic quantities, Mulliken charges, and reactivity. Understanding these solvent-solute interactions is essential for optimizing reaction conditions, predicting its behavior in various environments, and potentially tailoring its applications.
Q2: Can you provide an example of a chemical reaction involving a derivative of this compound-4,5-dicarbonitrile?
A: Certainly. Research by [] investigates the hydrazinolysis of dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates. [] This reaction involves the nucleophilic attack of hydrazine on the dicarboxylate moiety, leading to the formation of new nitrogen-containing heterocyclic compounds. This study sheds light on the reactivity of this compound-4,5-dicarbonitrile derivatives and their potential as building blocks for synthesizing more complex molecules with potential biological activities.
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